molecular formula C17H20N2O3S B5834953 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

カタログ番号 B5834953
分子量: 332.4 g/mol
InChIキー: GAVUAVAVHUUZEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Benzyl(methylsulfonyl)amino]-N-ethylbenzamide, also known as BMS-470,539, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine protease that cleaves peptides from the N-terminus of proteins, including incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these incretins, which in turn leads to increased insulin secretion and decreased glucagon secretion, ultimately resulting in improved glycemic control.

作用機序

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide inhibits DPP-4 by binding to the active site of the enzyme. This prevents DPP-4 from cleaving incretins such as GLP-1 and GIP, resulting in increased levels of these peptides. GLP-1 and GIP then stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from pancreatic alpha cells, ultimately leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glycemic control, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have other biochemical and physiological effects. For example, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to increase levels of adiponectin, a hormone that regulates glucose and lipid metabolism. 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has also been shown to decrease levels of inflammatory markers such as C-reactive protein and interleukin-6.

実験室実験の利点と制限

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, one limitation of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide is that it is specific for DPP-4 and does not inhibit other enzymes that may also play a role in glucose metabolism.

将来の方向性

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide. One area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in combination with other antidiabetic agents such as metformin or insulin. Another area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in the treatment of other metabolic disorders such as obesity or non-alcoholic fatty liver disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide.

合成法

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group on the benzylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with N-methylsulfonyl chloride to form the N-methylsulfonyl derivative. The Boc group is then removed, and the resulting amine is coupled with N-ethylbenzamide to form the final product.

科学的研究の応用

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide improves glycemic control in patients with type 2 diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have a low risk of hypoglycemia and to be well-tolerated by patients.

特性

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-18-17(20)15-11-7-8-12-16(15)19(23(2,21)22)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVUAVAVHUUZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。